

Unveiling the Reactivity of Methylsulfate: A Comparative Analysis of Nucleophilic Reaction Rates

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Compound of Interest

Compound Name: Methylsulfate

Cat. No.: B1228091

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For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic reactions is paramount for predicting reaction pathways, optimizing synthesis, and elucidating biological mechanisms. This guide provides an objective comparison of the reaction rates of **methylsulfate** with a diverse range of nucleophiles, supported by experimental data and detailed methodologies.

Methylsulfate, a key intermediate in various chemical and biological processes, exhibits a distinct reactivity profile with different nucleophiles. The rate at which these reactions occur is a critical determinant of product formation and overall reaction efficiency. This comparison delves into the kinetics of **methylsulfate**'s reactions with several common nucleophiles, offering a quantitative basis for evaluating their relative reactivity.

Quantitative Comparison of Reaction Rates

The following table summarizes the second-order rate constants (k_2) for the reaction of **methylsulfate** with various nucleophiles at 25 °C. The data is sourced from a pivotal study by Wolfenden and Yuan (2007) published in the Proceedings of the National Academy of Sciences of the United States of America (PNAS).

Nucleophile	pK _a of Conjugate Acid	k ₂ (M ⁻¹ s ⁻¹)
Ammonia	9.2	2.0 x 10 ⁻⁸
Trimethylamine	9.8	1.3 x 10 ⁻⁸
Phosphate dianion	7.2	1.6 x 10 ⁻⁸
Methylamine	10.6	2.5 x 10 ⁻⁸
Dimethylamine	10.7	2.2 x 10 ⁻⁸
Water (Hydrolysis)	14.0	2.0 x 10 ⁻¹¹ (s ⁻¹)

Note: The rate for water is a first-order rate constant for hydrolysis.

Experimental Protocols

The determination of the reaction rates listed above was achieved through a meticulous experimental protocol designed to ensure accuracy and reproducibility. The following is a detailed description of the methodology employed in the cited study.

Materials:

- Sodium **methylsulfate**
- Buffer solutions for each nucleophile (Ammonia, Trimethylamine, Phosphate, Methylamine, Dimethylamine)
- High-purity water

Procedure:

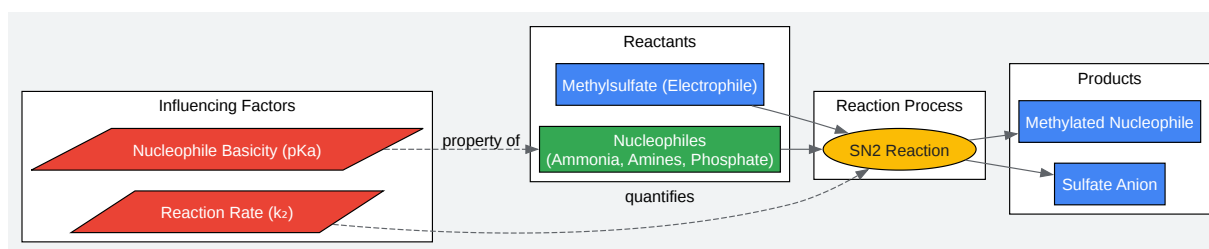
- **Reaction Setup:** Reactions were conducted in sealed, temperature-controlled vessels to prevent evaporation and maintain a constant temperature. The concentration of sodium **methylsulfate** was kept constant, while the concentration of the nucleophile (in its respective buffer) was varied.
- **Temperature Control:** To determine the activation parameters for the reactions, experiments were performed over a range of temperatures. The temperature of the reaction mixture was

precisely controlled using a thermostat-regulated water bath.

- **Monitoring the Reaction:** The progress of the reaction was monitored by measuring the disappearance of **methylsulfate** over time. This was achieved by taking aliquots of the reaction mixture at specific time intervals and quenching the reaction. The concentration of the remaining **methylsulfate** was then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
- **Data Analysis:** The pseudo-first-order rate constants (k'_{obs}) were determined from the slope of the linear plot of $\ln[\text{methylsulfate}]$ versus time. The second-order rate constants (k_2) were then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
- **Arrhenius Analysis:** To obtain the activation energy (E_a) and the pre-exponential factor (A) for each reaction, the natural logarithm of the second-order rate constants ($\ln k_2$) was plotted against the reciprocal of the absolute temperature ($1/T$). According to the Arrhenius equation ($\ln k_2 = \ln A - E_a/RT$), the slope of this plot is equal to $-E_a/R$ (where R is the gas constant), and the y-intercept is equal to $\ln A$.

Visualizing Reaction Relationships

To better understand the relationship between the nucleophile's basicity and its reactivity towards **methylsulfate**, a logical diagram is presented below.



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Caption: Logical flow of the SN2 reaction between **methylsulfate** and various nucleophiles.

This guide provides a foundational understanding of the comparative reaction rates of **methylsulfate** with different nucleophiles. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry and drug development, enabling more informed decisions in experimental design and a deeper insight into the fundamental principles of chemical reactivity.

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